molecular formula C12H19NO4 B2453212 Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate CAS No. 331713-79-2

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Cat. No. B2453212
CAS RN: 331713-79-2
M. Wt: 241.287
InChI Key: GCQOFFVMMOBQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 . It is a member of the class of compounds known as piperidinecarboxylic acids .


Molecular Structure Analysis

The molecular weight of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is 241.28356 . The specific molecular structure is not provided in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, such as its boiling point, melting point, and density, are not provided in the sources I found .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

Some piperidine derivatives have shown promise as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives can be used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help lower blood pressure by relaxing blood vessels .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation in the body .

Antipsychotic Applications

Piperidine derivatives can also be used as antipsychotic agents . They can help manage symptoms of certain mental disorders by affecting neurotransmitter activity in the brain .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate are not detailed in the sources I found .

Future Directions

The future directions for research and applications of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate are not specified in the sources I found .

properties

IUPAC Name

ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQOFFVMMOBQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Synthesis routes and methods

Procedure details

A solution of 18.70 g (0.12 mol) ethyl 4-piperidinecarboxylate in 50 ml tetrahydrofuran was added dropwise to a solution of 10.00 g of diketene (0.12 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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